

A Technical Guide to Chroman-7-carboxylic Acid: Synthesis, Characterization, and Applications

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Compound of Interest

Compound Name:	Chroman-7-carboxylic acid
CAS No.:	527681-33-0
Cat. No.:	B1592597

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Executive Summary

This document provides an in-depth technical overview of **Chroman-7-carboxylic acid** (CAS No: 527681-33-0), a heterocyclic compound of significant interest in medicinal chemistry and materials science. The chroman scaffold is recognized as a "privileged structure" in drug discovery, forming the core of numerous bioactive molecules.^[1] This guide details the fundamental physicochemical properties of **Chroman-7-carboxylic acid**, outlines a robust and logical synthetic pathway, describes comprehensive methods for its purification and characterization, and explores its current and potential applications. The content is tailored for researchers, chemists, and professionals in the field of drug development, providing both foundational knowledge and practical, field-proven insights.

Introduction: The Significance of the Chroman Scaffold

The chroman ring system, a bicyclic ether consisting of a benzene ring fused to a dihydropyran ring, is a cornerstone of many natural and synthetic compounds.[2] Molecules incorporating this scaffold exhibit a remarkable breadth of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][3] The versatility of the chroman framework allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.[1] **Chroman-7-carboxylic acid** serves as a key intermediate and building block, offering a strategic point for derivatization to explore new chemical space and develop novel therapeutic agents. Its derivatives have been investigated as potent anti-inflammatory agents by blocking TNF- α production and as selective leukotriene B4 antagonists for conditions like arthritis.[3][4]

Physicochemical and Structural Properties

Accurate identification and understanding of a compound's physical properties are prerequisites for any research and development endeavor. **Chroman-7-carboxylic acid** is identified by the CAS Registry Number 527681-33-0.[5]

Property	Value	Source
CAS Number	527681-33-0	[5]
Molecular Formula	C ₁₀ H ₁₀ O ₃	[5]
Molecular Weight	178.187 g/mol	[5]
IUPAC Name	7-chromanecarboxylic acid	
InChI Key	PMBKBKXGTAPJGU-UHFFFAOYSA-N	[5]
Physical Form	Solid	[5]
Purity (Typical)	≥98%	[5]

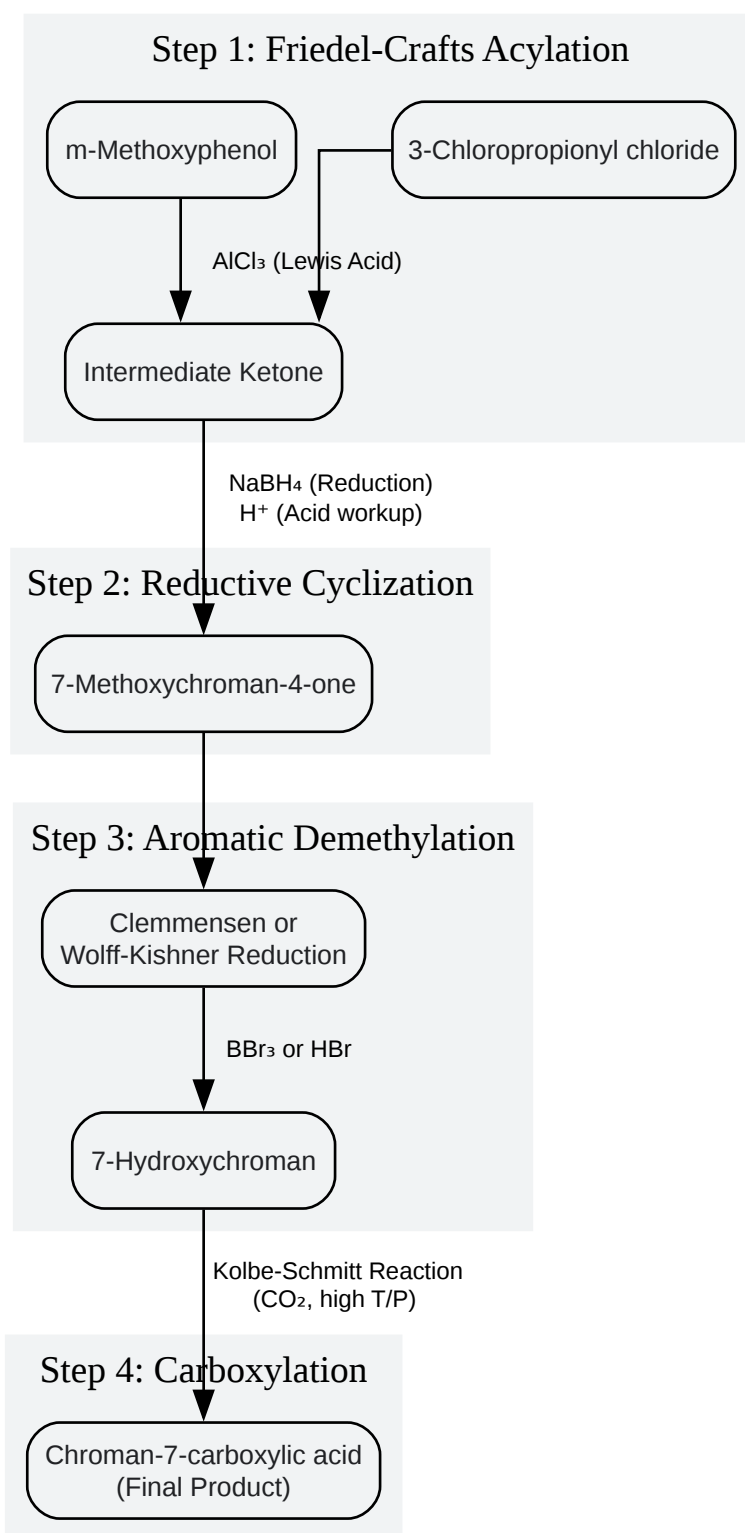
Synthesis of Chroman-7-carboxylic Acid

While numerous methods exist for the synthesis of the chroman core, a common and effective strategy involves a Friedel-Crafts acylation followed by an intramolecular cyclization and subsequent functional group manipulation. The following protocol is a validated, logical

approach derived from established methodologies for related chromanones and carboxylic acids.[6]

Synthetic Workflow Overview

The synthesis can be conceptualized as a multi-step process designed to build the chroman ring and install the carboxylic acid functionality at the desired position. The causality behind this workflow is to use commercially available starting materials to first establish the core heterocyclic structure and then perform a reliable oxidation to yield the target acid.



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Caption: A plausible synthetic workflow for **Chroman-7-carboxylic acid**.

Detailed Experimental Protocol

Objective: To synthesize **Chroman-7-carboxylic acid** from m-methoxyphenol.

Pillar of Trustworthiness: This protocol incorporates self-validating checkpoints, such as TLC monitoring and spectroscopic analysis after each key transformation, to ensure the reaction is proceeding as expected before committing resources to the next step.

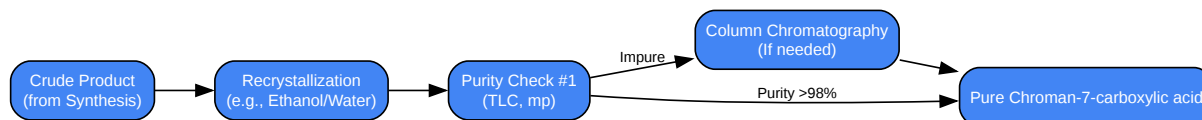
- Step 1: Friedel-Crafts Acylation of m-Methoxyphenol
 - Suspend anhydrous aluminum chloride (AlCl_3 , 1.2 eq.) in a suitable inert solvent (e.g., dichloromethane) under a nitrogen atmosphere at 0°C .
 - Slowly add 3-chloropropionyl chloride (1.1 eq.) to the suspension. Causality: This forms the reactive acylium ion complex necessary for electrophilic aromatic substitution.
 - Add a solution of m-methoxyphenol (1.0 eq.) in the same solvent dropwise, maintaining the temperature at 0°C .
 - Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).
 - Upon completion, carefully quench the reaction by pouring it over ice-cold hydrochloric acid (1M).
 - Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone intermediate.
- Step 2: Reductive Cyclization to form 7-Methoxychroman-4-one
 - Dissolve the crude ketone from Step 1 in methanol or ethanol.
 - Cool the solution to 0°C and add sodium borohydride (NaBH_4 , 1.5 eq.) portion-wise. Causality: NaBH_4 reduces the ketone to a secondary alcohol, which spontaneously cyclizes via intramolecular Williamson ether synthesis, displacing the chloride.
 - Stir for 2-4 hours at room temperature, monitoring by TLC.

- Acidify the reaction mixture with dilute HCl to neutralize excess NaBH₄ and facilitate the final cyclization.
- Extract the product, wash, dry, and concentrate as described previously. Purify via column chromatography to obtain pure 7-methoxychroman-4-one.
- Step 3: Reduction and Demethylation
 - Subject the 7-methoxychroman-4-one to a Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction to remove the carbonyl group, yielding 7-methoxychroman. Causality: This step is crucial to form the saturated pyran ring of the chroman scaffold.
 - Dissolve the resulting 7-methoxychroman in dry dichloromethane under nitrogen.
 - Cool to -78°C and add boron tribromide (BBr₃, 1.2 eq.) dropwise to cleave the methyl ether, yielding 7-hydroxychroman.
 - After stirring, quench the reaction with methanol and purify the product.
- Step 4: Kolbe-Schmitt Carboxylation
 - Treat the 7-hydroxychroman with sodium hydroxide to form the sodium phenoxide salt.
 - Subject the dry salt to high pressure (several atmospheres) of carbon dioxide (CO₂) at elevated temperature (120-150°C). Causality: The Kolbe-Schmitt reaction is a classic method for ortho-carboxylation of phenols, but under these conditions, it can direct carboxylation to the electronically favorable para-position (position 7).
 - After the reaction, acidify the mixture with strong acid (e.g., H₂SO₄) to precipitate the crude **Chroman-7-carboxylic acid**.
 - Collect the solid by filtration and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Purification and Characterization

Ensuring the purity and confirming the identity of the final compound is critical. A multi-technique approach provides the highest level of confidence.

Purification Workflow



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Caption: Standard purification and validation workflow for the final product.

Analytical Characterization

A combination of spectroscopic and analytical methods should be employed to confirm the structure and purity of the synthesized **Chroman-7-carboxylic acid**.^[7]

Technique	Expected Outcome / Rationale
¹ H NMR	Provides information on the number and environment of protons. Expect characteristic peaks for aromatic protons, the diastereotopic protons on the chroman ring (at C2, C3, and C4), and the acidic proton of the carboxylic acid.
¹³ C NMR	Confirms the carbon skeleton. Expect 10 distinct carbon signals, including a downfield signal (>170 ppm) for the carboxylic acid carbonyl carbon.
FT-IR	Identifies key functional groups. Expect a broad O-H stretch (~2500-3300 cm ⁻¹) for the carboxylic acid, a sharp C=O stretch (~1700 cm ⁻¹), and C-O stretches for the ether linkage.
Mass Spectrometry (MS)	Confirms the molecular weight. Expect a molecular ion peak [M] ⁺ or [M-H] ⁻ corresponding to the exact mass of C ₁₀ H ₁₀ O ₃ .
Gas Chromatography (GC)	When derivatized (e.g., with BSTFA), GC-MS can be used for purity assessment and quantification. [8]
Elemental Analysis	Confirms the elemental composition (%C, %H). The results should be within ±0.4% of the theoretical values for C ₁₀ H ₁₀ O ₃ .

Applications in Research and Drug Development

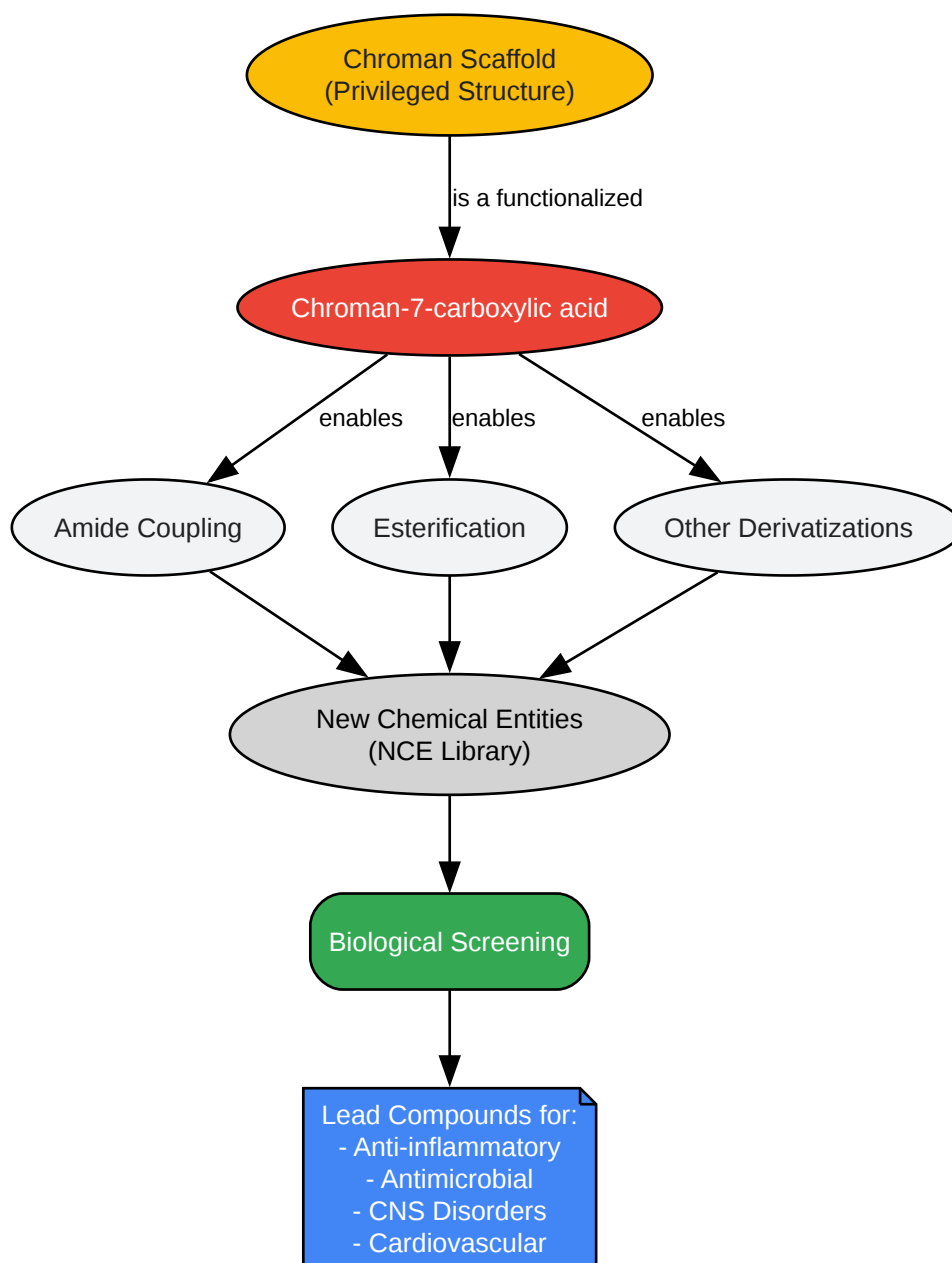
The chroman scaffold is a validated starting point for the development of new therapeutics.

Chroman-7-carboxylic acid, as a functionalized intermediate, is ideally positioned for library synthesis in drug discovery campaigns.

Logical Framework of Application

The value of **Chroman-7-carboxylic acid** stems from the proven biological relevance of the core scaffold, combined with a reactive "handle" (the carboxylic acid) for further chemical

exploration.



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Caption: Role of **Chroman-7-carboxylic acid** in a drug discovery pipeline.

Key Research Areas

- **Anti-inflammatory Agents:** The chroman nucleus is known to inhibit inflammatory mediators like TNF- α .^[3] The carboxylic acid group can be converted into amides or esters to modulate

potency, selectivity, and pharmacokinetic properties in the development of novel anti-inflammatory drugs. Derivatives have shown promise as leukotriene B4 antagonists, which are relevant for treating inflammatory diseases like arthritis.[4]

- **Antimicrobial Drug Discovery:** Various chroman and homoisoflavonoid derivatives have demonstrated significant activity against pathogenic bacteria and fungi.[6] Studies have shown that modifications at the 7-position can influence antimicrobial potency, making **Chroman-7-carboxylic acid** a valuable starting material for synthesizing new agents to combat microbial resistance.[6]
- **CNS and Cardiovascular Therapeutics:** Related chroman structures are used as intermediates for pharmaceuticals targeting cardiovascular and neurological disorders.[9] The chroman moiety is a component of molecules like Trolox (a water-soluble vitamin E analog), highlighting its role in mitigating oxidative stress, a key factor in many neurodegenerative and cardiovascular diseases.[3]

Conclusion

Chroman-7-carboxylic acid (CAS: 527681-33-0) is more than just a chemical compound; it is a strategic tool for innovation in the life sciences. Its synthesis is achievable through established organic chemistry principles, and its structure can be rigorously confirmed with standard analytical techniques. Grounded in the proven biological relevance of the chroman scaffold, this molecule offers immense potential as a versatile intermediate for creating diverse chemical libraries aimed at discovering next-generation therapeutics. This guide provides the foundational and practical knowledge for researchers to confidently incorporate **Chroman-7-carboxylic acid** into their development programs.

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